1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-Methyl-3-(3-methyl-4-aminophenyl)-1h-pyrazol-5-amine.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive pyrazoles.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine: Similar structure but lacks the methyl group on the phenyl ring.
1-Methyl-3-(4-nitrophenyl)-1h-pyrazol-5-amine: Similar structure but the nitro group is positioned differently on the phenyl ring.
Uniqueness
1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct pharmacological and material properties compared to its analogs .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-4-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-8(3-4-10(7)15(16)17)9-6-11(12)14(2)13-9/h3-6H,12H2,1-2H3 |
InChI Key |
UDQCXXNGTQPQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C(=C2)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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